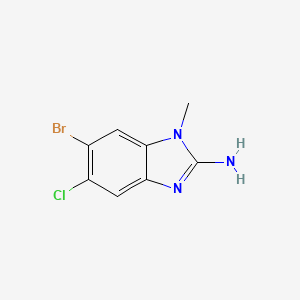
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a thietan-3-ylidenemethyl precursor with a boronic acid or boronate ester. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and rigorous purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like THF or ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides or boranes.
Substitution: Formation of substituted dioxaborolanes with various functional groups.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Potential use in the development of boron-containing polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent for cancer treatment.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the thietan-3-ylidenemethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
特性
分子式 |
C10H17BO2S |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)5-8-6-14-7-8/h5H,6-7H2,1-4H3 |
InChIキー |
SRSXFDBGBNDQFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



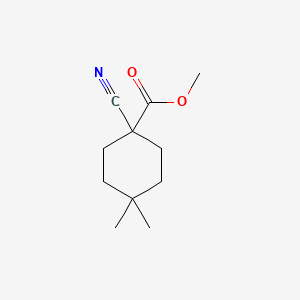
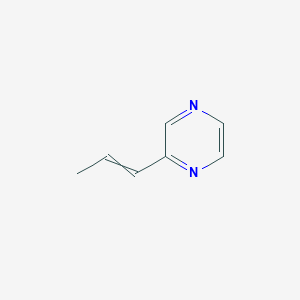
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
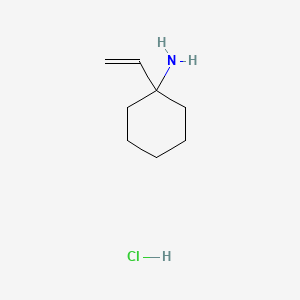
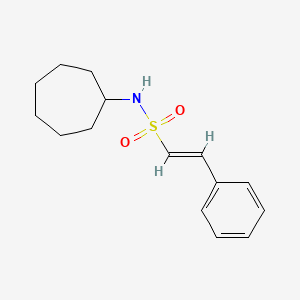
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
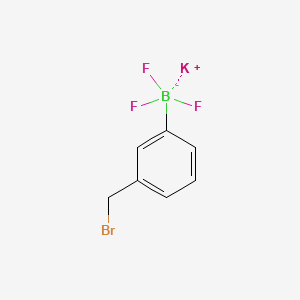
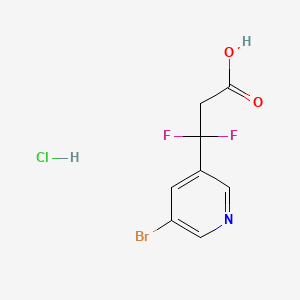
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
